C.I. Acid Violet 15

Description

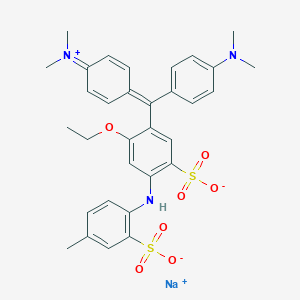

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;5-[[4-(dimethylamino)phenyl]-(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]-4-ethoxy-2-(4-methyl-2-sulfonatoanilino)benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H35N3O7S2.Na/c1-7-42-29-20-28(33-27-17-8-21(2)18-30(27)43(36,37)38)31(44(39,40)41)19-26(29)32(22-9-13-24(14-10-22)34(3)4)23-11-15-25(16-12-23)35(5)6;/h8-20H,7H2,1-6H3,(H2,36,37,38,39,40,41);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZNLMYQHGWSHK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(C)C)S(=O)(=O)[O-])NC4=C(C=C(C=C4)C)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H34N3NaO7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20927664 | |

| Record name | C.I. Acid Violet 15, monosodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20927664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

659.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1324-50-1 | |

| Record name | Xylene Blue BR | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001324501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanaminium, N-[4-[[4-(dimethylamino)phenyl][2-ethoxy-4-[(4-methylsulfophenyl)amino]-5-sulfophenyl]methylene]-2,5-cyclohexadien-1-ylidene]-N-methyl-, inner salt, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Acid Violet 15, monosodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20927664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydrogen [4-[[4-(dimethylamino)phenyl][2-ethoxy-5-sulphonato-4-(sulphonato-p-toluidino)phenyl]methylene]cyclohexa-2,5-dien-1-ylidene]dimethylammonium, monosodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.979 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Structural Elucidation in Acid Violet Dye Chemistry

Chemical Synthesis Pathways of C.I. Acid Violet Derivatives

The synthesis of C.I. Acid Violet 15, a triarylmethane dye, involves the condensation of Bis(4-(dimethylamino)phenyl)methanone with N-p-tolyl-m-phenetidine using phosphorus oxychloride. The resulting product is then disulfonated and converted to its sodium salt. worlddyevariety.com

Sulfonation and Functional Group Introduction in Dye Synthesis

Sulfonation is a critical process in the synthesis of acid dyes, including derivatives of Acid Violet, as it introduces sulfonic acid (-SO₃H) groups that are essential for water solubility and dye stability. The process typically involves treating an anthraquinone (B42736) precursor with a sulfonating agent like concentrated sulfuric acid at elevated temperatures. Subsequent neutralization with a base, such as sodium hydroxide, yields the sodium sulfonate salt of the dye.

The reaction conditions, including temperature and the molar ratio of the sulfonating agent to the dye precursor, are crucial for optimizing the yield and purity of the final product. For instance, in the synthesis of Acid Violet 43, a related anthraquinone dye, the optimal sulfonation temperature is between 125–135°C, and the ideal molar ratio of sulfuric acid to the precursor is 3:1. Deviations from these parameters can lead to the formation of unwanted byproducts and a decrease in purity.

Recent advancements have explored alternative methods like oxidative sulfonation, which combines oxidation and sulfonation to improve dye purity and streamline the reaction process. This approach can reduce energy consumption and improve atom economy, though it necessitates precise control over reaction conditions.

Condensation Reactions in Anthraquinone-based Acid Violet Synthesis

Condensation reactions are fundamental to building the core structure of many acid violet dyes, particularly those based on an anthraquinone framework. These reactions typically involve the joining of an anthraquinone derivative with an aromatic amine. ajol.infogoogle.com For example, the synthesis of certain anthraquinone acid dyes involves the condensation of bromamine (B89241) acid with various aromatic amines, such as p-acetamidoaniline, p-aminophenylacetic acid, or p-aminobenzaldehyde. ajol.info This reaction is often catalyzed by a copper salt, such as copper(I) chloride, and is carried out under reflux conditions. ajol.info

In another example, the synthesis of a class of acid anthraquinone dyes starts with 1,4-dihydroxyanthraquinone, which undergoes a condensation reaction with an arylamine, like 2-ethyl-6-sec-butyl aniline (B41778) or 2-methyl-6-sec-butyl aniline, in the presence of a catalyst. google.com This is then followed by a sulfonation reaction to introduce the solubilizing sulfonic acid groups. google.com The Ullmann condensation reaction, catalyzed by copper, is also a key method for linking bromamine acid with compounds like 1,2,4-triazole (B32235) or imidazole (B134444) to form intermediates for green, blue, or violet acid dyes. ajol.infoorientjchem.org

Advanced Spectroscopic and Chromatographic Techniques for Structural Confirmation

A suite of advanced analytical techniques is employed to confirm the structure and purity of synthesized acid violet dyes.

Spectroscopic Methods:

UV-Visible (UV-Vis) Spectroscopy: This technique is used to determine the maximum absorption wavelength (λmax) of the dye, which is directly related to its color. For instance, Acid Violet 43 exhibits a λmax between 566–571 nm in aqueous solutions. UV-Vis spectrophotometry can also be used to identify dyes by comparing the spectra of a sample to a reference standard in acidic, neutral, and basic solutions. fda.gov

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is instrumental in identifying the various functional groups present in the dye molecule. Characteristic peaks can confirm the presence of groups such as C=O, N-H, S=O (from sulfonic acid), and aromatic C-C bonds. elsevier.esresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. This allows for the precise elucidation of the dye's structure. ajol.info

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized dye and can provide information about its elemental composition. google.comelsevier.es

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and purifying dye mixtures, as well as for assessing the purity of the final product. sielc.com Reverse-phase HPLC methods are commonly used for the analysis of acid dyes like C.I. Acid Violet 48. sielc.com The use of a photodiode array (PDA) detector with HPLC allows for the simultaneous acquisition of chromatographic and UV-Vis spectral data, aiding in peak identification. fda.gov

Thin-Layer Chromatography (TLC): TLC is a simpler chromatographic technique often used for the initial analysis and separation of dye mixtures. curtin.edu.au While historically used, its application for some classes of dyes like vat dyes has been met with challenges, leading to the development of more robust methods. sdc.org.uk

The data obtained from these combined techniques provides comprehensive evidence for the successful synthesis and structural confirmation of this compound and related acid dyes.

Environmental Fate and Transport Dynamics of C.i. Acid Violet Compounds

Environmental Persistence and Distribution Mechanisms of Acid Violet Dyes

The environmental persistence of acid violet dyes, including C.I. Acid Violet 15, is a significant concern due to their complex molecular structures which are often resistant to degradation. While specific data for this compound is limited, the general behavior of acid dyes provides insight into its likely environmental fate. These dyes are characterized by their high water solubility and their synthetic, often aromatic, structures, which make them difficult to biodegrade.

The primary mechanism for the distribution and removal of acid dyes from the aqueous phase is adsorption to solids. Due to their anionic nature, resulting from one or more sulfonate groups, acid dyes tend to adsorb to substrates with a positive surface charge. Studies on various acid dyes demonstrate that their adsorption to materials like activated carbon, clay minerals, and organic sediment is a key process in their environmental partitioning.

This adsorption is highly dependent on environmental conditions, particularly pH. For anionic dyes, adsorption is generally favored in acidic conditions (low pH). At low pH, the surface of many environmental sorbents becomes more positively charged, increasing the electrostatic attraction for the negatively charged dye anions. Conversely, at a basic pH (above 8.0), the removal of some acid dyes can also be effective, suggesting that multiple mechanisms may be at play in their interaction with different sorbents. The ionic nature of these dyes also means they have a low potential for bioaccumulation in the fatty tissues of organisms.

Advanced Modeling Approaches for Predicting Environmental Behavior of C.I. Acid Violet Compounds

To better understand and predict how acid violet dyes behave in the environment, various advanced modeling approaches are employed. These computational tools are essential for estimating the fate and transport of chemicals when experimental data is scarce, which is often the case for specific commercial dyes like this compound.

Quantitative Structure-Activity Relationship (QSAR) models are a class of computer models used to estimate the physicochemical and toxicological properties of chemicals based on their molecular structure. For complex dyes, QSARs can predict properties like water solubility, partition coefficients, and potential for biodegradation. For instance, modeling has been used to indicate that disulfonated acid dyes are likely to persist in aerobic environments.

Environmental fate models , such as the Estimations Program Interface (EPI) Suite™ developed by the U.S. Environmental Protection Agency, are widely used. These programs estimate properties like biodegradation rates, soil adsorption coefficients (Koc), and atmospheric half-life. For example, EPI Suite has been used to estimate the environmental persistence of dyes like C.I. Pigment Violet 29, predicting it to be highly persistent and to bind strongly to soil. Such models could be applied to this compound to estimate its behavior.

Adsorption isotherm models are crucial for describing the distribution of a dye between water and solid phases, such as soil or sediment. The two most common models used for acid dyes are:

Langmuir Isotherm: This model assumes that adsorption occurs at specific, homogeneous sites on the adsorbent surface, forming a monolayer.

Freundlich Isotherm: This model is empirical and describes adsorption on heterogeneous surfaces with a non-uniform distribution of adsorption heat and affinities.

Studies on various acid dyes have shown that their adsorption behavior can often be well-described by one or both of these models, allowing for the quantification of the adsorbent's capacity and the intensity of the adsorption process.

Table 1: Adsorption Isotherm Models

| Model | Description | Key Assumption |

|---|---|---|

| Langmuir | Describes monolayer adsorption on a homogeneous surface. | Finite number of identical and equivalent adsorption sites. |

| Freundlich | Empirically describes multilayer adsorption on a heterogeneous surface. | Adsorption energy varies as a function of surface coverage. |

Formation and Characterization of Environmental Transformation Products of Acid Violet Dyes

When acid violet dyes do break down in the environment, they can form various transformation products through both biological and non-biological (abiotic) processes. The nature of these products is highly dependent on the dye's chemical structure and the degradation pathway.

Biotic Transformation: Microbial action is a key driver of dye transformation, particularly under specific environmental conditions. For triarylmethane dyes like this compound, a primary biodegradation pathway involves the sequential N-demethylation of the molecule. Studies on the closely related dye, Crystal Violet, have identified several N-demethylated metabolites as by-products of fungal degradation. These include N,N,N',N',N''-pentamethylpararosaniline, N,N,N',N''-tetramethylpararosaniline, and N,N',N''-trimethylpararosaniline. This process involves the enzymatic removal of methyl groups from the dye's amino substituents. While this leads to decolorization, the resulting aromatic amine structures may still pose an environmental risk.

Abiotic Transformation: Abiotic degradation often involves processes like photolysis (breakdown by light) or advanced oxidation processes (AOPs). AOPs are treatment technologies that generate highly reactive radicals, such as hydroxyl radicals (•OH), which can break down complex organic molecules. These processes can lead to the complete mineralization of the dye, converting it into simple, non-toxic compounds like carbon dioxide (CO₂), water (H₂O), and inorganic salts. For some acid dyes, AOPs have been shown to be highly effective, achieving over 98% mineralization. Photochemical reactions, driven by sunlight, can also lead to the degradation of acid dyes, forming various by-products.

The characterization of these transformation products is critical for a complete environmental risk assessment. This is typically achieved using advanced analytical techniques such as:

Spectrophotometry: To monitor the decolorization of the dye.

Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) are used to separate the parent dye from its various transformation products.

Mass Spectrometry (MS): Often coupled with chromatography (e.g., LC-MS), this technique is used to identify the chemical structure of the transformation products by determining their molecular weight and fragmentation patterns.

Advanced Remediation and Degradation Technologies for C.i. Acid Violet Contamination

Photocatalytic Degradation of C.I. Acid Violet Compounds

Photocatalysis has emerged as a promising advanced oxidation process (AOP) for the degradation of recalcitrant organic pollutants like acid violet dyes. This technology utilizes semiconductor materials that, upon activation by light, generate highly reactive oxygen species (ROS) capable of breaking down the complex dye molecules into simpler, less toxic compounds.

The development of efficient photocatalysts is crucial for the effective degradation of acid violet dyes. Researchers have focused on synthesizing various nanostructured materials and composites to enhance photocatalytic activity, particularly under visible light.

One approach involves the creation of magnetic nanocomposites, which offer the dual benefit of high photocatalytic efficiency and easy separation from the treated effluent. For instance, a CoFe2O4–ZnS-Ag nanocomposite has been synthesized and successfully used for the degradation of acid violet, acid blue, and methyl orange dyes under UV irradiation. The synthesis of such composites often involves a multi-step chemical procedure to combine the magnetic properties of ferrite nanoparticles with the photocatalytic capabilities of materials like Zinc Sulfide (ZnS).

Another strategy is the development of composite materials using conductive polymers. A composite of Zinc Oxide and polypyrrole (ZnO/PPy) was synthesized via a polymerization method and proved effective for the visible-light photocatalytic degradation of Acid Violet 7. researchgate.net Similarly, cross-linked polymer microbeads embedded with Titanium Dioxide (TiO2), synthesized through suspension polymerization, have been used to create a reusable photocatalyst for removing Acid Violet 7. dergipark.org.tr The use of TiO2 is advantageous due to its low cost, high availability, and environmental friendliness. dergipark.org.tr Green synthesis methods are also being explored, such as using plant extracts to produce magnesium oxide nanoparticles, which have been applied to the degradation of acid violet dye using sunlight. semanticscholar.org

The fundamental mechanism of photocatalytic degradation begins when a semiconductor photocatalyst (like TiO2 or ZnO) absorbs photons with energy equal to or greater than its band gap. This excites an electron (e-) from the valence band (VB) to the conduction band (CB), leaving behind a positive hole (h+). These charge carriers migrate to the catalyst surface and initiate a series of redox reactions.

The photogenerated holes (h+) can react with water molecules (H₂O) or hydroxide ions (OH⁻) adsorbed on the catalyst surface to produce highly reactive hydroxyl radicals (•OH). Simultaneously, the electrons (e-) in the conduction band react with adsorbed oxygen (O₂) to form superoxide radical anions (O₂•⁻). These generated species, particularly the hydroxyl radicals, are powerful, non-selective oxidizing agents that attack the chromophoric structure of the acid violet dye molecules, leading to their decomposition. dergipark.org.tr The degradation process ultimately aims to mineralize the dye into carbon dioxide, water, and other simple inorganic ions.

The efficiency of the photocatalytic degradation of acid violet dyes is significantly influenced by several operational parameters. Optimizing these factors is key to achieving maximum color removal and mineralization. Key parameters include pH, catalyst dosage, initial dye concentration, and reaction time.

Effect of pH: The solution's pH affects the surface charge of the photocatalyst and the dye molecule itself. For the degradation of Acid Violet 7 using TiO2-based microbeads, the optimal condition was found to be a highly acidic pH of 3. dergipark.org.tr In an acidic environment, the TiO2 surface becomes positively charged, enhancing the interaction with the anionic acid violet dye and leading to better degradation efficiency. dergipark.org.tr As the pH increases, the degradation rate tends to decrease. dergipark.org.tr

Catalyst Dosage: The amount of photocatalyst influences the number of available active sites for the reaction. For Acid Violet 7 degradation, an optimal polymer microbead amount of 0.05 g was identified. dergipark.org.tr

Initial Dye Concentration: The rate of degradation is also dependent on the initial concentration of the dye. Studies on Acid Violet 7 found that a concentration of 30 mg/L was an optimal condition for removal. dergipark.org.tr

Reaction Time: Sufficient time is required for the degradation process to complete. Maximum decolorization of Acid Violet 7 was achieved after 5 hours of reaction time under optimized conditions. dergipark.org.tr

Table 1: Optimized Parameters for Photocatalytic Degradation of Acid Violet 7

| Parameter | Optimal Value | Catalyst System | Source |

|---|---|---|---|

| pH | 3 | [poly(EGDMA-2-VP)]-TiO2 | dergipark.org.tr |

| Catalyst Amount | 0.05 g | [poly(EGDMA-2-VP)]-TiO2 | dergipark.org.tr |

| Dye Concentration | 30 mg/L | [poly(EGDMA-2-VP)]-TiO2 | dergipark.org.tr |

| Time | 5 hours | [poly(EGDMA-2-VP)]-TiO2 | dergipark.org.tr |

Understanding the degradation pathway and identifying the intermediate products is crucial for assessing the detoxification efficiency of the photocatalytic process. The breakdown of a complex dye molecule occurs through a series of steps, often involving the cleavage of the azo bond and the gradual oxidation of aromatic rings.

During the photocatalytic degradation of Acid Violet 7, the discoloration of the solution indicates the destruction of the dye's chromophore. researchgate.net Analysis using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) allows for the identification of intermediate compounds formed during the reaction. For Acid Violet 7, intermediates such as α-naphthol and dihydroxybenzenamino acetone have been identified. researchgate.net The formation of these intermediates confirms that the degradation proceeds through the breakdown of the parent dye molecule into smaller fragments, which are then further mineralized into final products like CO₂ and H₂O. researchgate.net

Biodegradation and Bioremediation Approaches for Acid Violet Dyes

Bioremediation offers an eco-friendly and cost-effective alternative to chemical and physical methods for treating dye-contaminated wastewater. This approach utilizes the metabolic capabilities of microorganisms, such as fungi and bacteria, to decolorize and degrade dye molecules.

The success of bioremediation relies on identifying and isolating potent microbial strains capable of withstanding and metabolizing toxic dyes. Researchers often source these microorganisms from sites contaminated with textile effluents, as the native microbial communities may have adapted to degrade such pollutants.

Several fungal species have been isolated and shown to be effective in decolorizing acid violet dyes. Fungi are considered particularly versatile for bioremediation due to their ability to secrete a wide array of extracellular enzymes. researchgate.net Studies have identified isolates such as Aspergillus niger, Aspergillus piperis, Penicillium oxalicum, and Penicillium chrysogenum from dye effluent, which were subsequently used for the biodegradation of azo dyes. researchgate.net In a study focusing on Acid Violet 19, the deuteromycete fungus Alternaria solani demonstrated a promising decolorization potential of 88.6% at a dye concentration of 30 mg/L within four days. researchgate.net Similarly, isolates including Aspergillus fumigatus and Penicillium purpurogenum have shown high efficiency in decolorizing Acid Violet 49, with the primary mechanism being biosorption by the fungal mycelia. ijpbs.com

Bacteria also play a significant role in dye degradation. The toxicity of Acid Violet 7 has been shown to increase after biodegradation with Pseudomonas putida, which is attributed to the formation of intermediate metabolites like 4′-aminoacetanilide and 5-acetamido-2-amino-1-hydroxy-3,6-naphthalene disulphonic acid. sciepub.comnih.gov This highlights the importance of studying the entire degradation pathway to ensure complete detoxification.

Table 2: Microbial Strains with Degradation Capability for Acid Violet Dyes

| Microbial Strain | Dye Degraded | Key Findings | Source |

|---|---|---|---|

| Alternaria solani | Acid Violet 19 | 88.6% decolorization at 30 mg/L in 4 days. | researchgate.net |

| Aspergillus fumigatus | Acid Violet 49 | Effective decolorization; pH 7 was optimal. | ijpbs.com |

| Penicillium purpurogenum | Acid Violet 49 | Up to 90% decolorization. | ijpbs.com |

| Pseudomonas putida | Acid Violet 7 | Biodegrades the dye, but can form toxic metabolites. | sciepub.comnih.gov |

Enzymatic Biotransformation Studies: Identification and Role of Key Enzymes in Dye Degradation

The enzymatic degradation of azo dyes like C.I. Acid Violet 15 is a key area of research for bioremediation. The initial and most critical step in this process is the reductive cleavage of the azo bond (-N=N-). This reaction is primarily catalyzed by a class of enzymes known as azoreductases. These enzymes facilitate the breaking of the chromophoric azo linkage, leading to the decolorization of the dye and its transformation into smaller, often colorless, aromatic amines.

In addition to azoreductases, other oxidoreductive enzymes have been identified as crucial players in the further degradation of the resulting aromatic amines. Ligninolytic enzymes, such as laccases and peroxidases (like lignin peroxidase and manganese peroxidase), produced by various microorganisms, particularly white-rot fungi, play a significant role. These enzymes have a broad substrate specificity and can oxidize a wide range of phenolic and non-phenolic aromatic compounds, which are common intermediates in dye degradation. Laccases, for example, are copper-containing oxidases that can oxidize substrates by abstracting electrons, leading to the formation of radicals that can undergo further reactions, ultimately leading to the breakdown of the complex aromatic structures.

Studies on analogous azo dyes have demonstrated the synergistic action of these enzymes. While azoreductases are responsible for the initial decolorization under anaerobic or microaerophilic conditions, laccases and peroxidases are effective in the subsequent aerobic degradation of the toxic aromatic amine intermediates.

Pathway Elucidation of Biological Degradation and Metabolite Profiling of Acid Violet Dyes

The biological degradation of this compound, like other azo dyes, proceeds through a multi-step pathway. The process begins with the enzymatic cleavage of the azo bond, which is the primary chromophore responsible for the dye's color. This initial step results in the formation of various aromatic amine intermediates.

Following the initial azo bond reduction, these aromatic amines undergo further enzymatic transformations. These subsequent steps often involve hydroxylation, where hydroxyl groups are introduced into the aromatic rings, increasing their reactivity and water solubility. This is followed by the opening of the aromatic ring, a critical step that breaks down the stable benzene structures into aliphatic compounds. These aliphatic intermediates can then be further metabolized by the microorganisms and potentially enter central metabolic pathways, leading to their complete mineralization into carbon dioxide, water, and inorganic ions.

Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Fourier Transform Infrared (FT-IR) spectroscopy are instrumental in identifying the intermediate metabolites formed during the degradation process. For similar violet azo dyes, identified intermediates have included various substituted aniline (B41778) and naphthalene derivatives, confirming the cleavage of the azo linkage as the primary degradation step. The presence and subsequent disappearance of these intermediates provide evidence for the progression of the degradation pathway towards complete mineralization.

Optimization of Bioremediation Conditions for C.I. Acid Violet Removal

The efficiency of the bioremediation process for this compound is highly dependent on several key environmental and nutritional parameters. Optimizing these conditions is crucial for maximizing the growth and enzymatic activity of the degrading microorganisms, thereby enhancing the rate and extent of dye removal.

Key parameters that are typically optimized include:

pH: The pH of the medium affects both the metabolic activity of the microorganisms and the activity of the degradative enzymes. Most dye-degrading bacteria exhibit optimal performance in a pH range of 6.0 to 10.0.

Temperature: Temperature influences microbial growth rates and enzyme kinetics. For many bacteria capable of degrading azo dyes, the optimal temperature range is between 35°C and 40°C. Temperatures outside this range can lead to reduced metabolic activity or denaturation of enzymes.

Nutrient Sources: The presence of suitable carbon and nitrogen sources is essential for microbial growth and the production of the necessary enzymes. While some microorganisms can utilize the dye as a sole carbon source, supplementation with co-substrates like glucose or yeast extract often enhances degradation efficiency.

Initial Dye Concentration: High concentrations of the dye can be toxic to microorganisms, inhibiting their growth and metabolic activity. Therefore, determining the optimal initial dye concentration that can be effectively treated is a critical aspect of process optimization.

Agitation and Aeration: Agitation ensures uniform mixing of the dye, nutrients, and microorganisms. The oxygen level is also a critical factor; the initial reductive cleavage of the azo bond is often favored under anaerobic or microaerophilic conditions, while the subsequent degradation of aromatic amines is an aerobic process.

The optimization of these parameters is often carried out using statistical methods like Response Surface Methodology (RSM) to identify the ideal conditions for achieving maximum dye removal efficiency.

Bioreactor Design and Performance Assessment for Dye Removal

For the practical application of bioremediation technologies for this compound, the process must be scaled up from laboratory flasks to bioreactors. The design and operation of these bioreactors are critical for maintaining optimal conditions and achieving high removal efficiency on a larger scale.

Various bioreactor configurations have been investigated for the treatment of dye-containing wastewater, including:

Sequential Batch Reactors (SBRs): These reactors operate in cycles of fill, react, settle, and draw phases, allowing for different environmental conditions (e.g., anaerobic followed by aerobic) to be applied in a time sequence within a single tank. This is particularly suitable for azo dye degradation, which often requires an initial anaerobic stage for decolorization followed by an aerobic stage for the mineralization of aromatic amines.

Packed Bed Bioreactors: In this design, microorganisms are immobilized on a solid support material, forming a biofilm. The wastewater containing the dye is then passed through this packed bed. This configuration offers advantages such as high microbial cell densities, resistance to toxic shock loads, and ease of operation.

Fluidized Bed Bioreactors: Similar to packed bed reactors, these use immobilized microorganisms, but the support particles are kept in suspension by the upward flow of the wastewater. This provides excellent mass transfer characteristics.

The performance of these bioreactors is assessed based on several key metrics, including:

Decolorization Efficiency: Measured by the percentage reduction in the absorbance of the dye at its maximum wavelength.

Total Organic Carbon (TOC) Removal: Indicates the extent of mineralization of the dye and its intermediates into CO2 and water.

Chemical Oxygen Demand (COD) Removal: Measures the reduction in the amount of oxygen required to chemically oxidize the organic compounds in the wastewater.

Hydraulic Retention Time (HRT): The average time that the wastewater spends in the bioreactor. A shorter HRT is desirable for treating large volumes of effluent.

Continuous monitoring and control of operational parameters like pH, temperature, and dissolved oxygen are essential for ensuring the stable and efficient performance of the bioreactor in the long-term treatment of this compound contaminated wastewater.

Electrochemical and Photoelectrochemical Treatment of Acid Violet Dye Solutions

Electrochemical and photoelectrochemical methods are emerging as powerful advanced oxidation processes (AOPs) for the treatment of recalcitrant organic pollutants like this compound. These technologies utilize electrochemical reactions to generate highly reactive species, primarily hydroxyl radicals (•OH), which can non-selectively oxidize and mineralize complex organic molecules.

In electrochemical oxidation, an electric current is passed through the dye solution, leading to the generation of oxidants at the anode surface. In photoelectrochemical processes, the electrochemical treatment is combined with UV or visible light irradiation, which can enhance the generation of reactive oxygen species and promote the degradation of the dye and its intermediates. These methods are known for their high efficiency, environmental compatibility, and amenability to automation.

Development of Anode Materials and Electrochemical Reactor Design for Dye Oxidation

The effectiveness of the electrochemical oxidation process is heavily dependent on the choice of anode material and the design of the electrochemical reactor. The ideal anode material should have a high oxygen evolution overpotential, which favors the generation of hydroxyl radicals over the competing oxygen evolution reaction. It should also be chemically stable, conductive, and cost-effective.

Several types of anode materials have been developed and investigated for dye degradation:

Boron-Doped Diamond (BDD) Anodes: BDD electrodes are considered the state-of-the-art anode material for electrochemical oxidation due to their exceptionally high oxygen evolution overpotential, wide electrochemical window, and excellent chemical stability. They exhibit the highest efficiency for the complete mineralization of organic pollutants.

Dimensionally Stable Anodes (DSAs): These anodes typically consist of a titanium substrate coated with a mixture of metal oxides, such as RuO2, IrO2, and TiO2. For example, a titanium electrode coated with a mixture of TiO2 and RuO2 has been investigated for the electrochemical and photoelectrochemical oxidation of C.I. Acid Violet 1. DSAs are known for their high catalytic activity and stability, although their efficiency for complete mineralization can be lower than that of BDD.

Other Metal Oxide Anodes: Materials like SnO2 and PbO2 have also been used as anodes. They offer a good balance of performance and cost but may have concerns regarding the leaching of toxic metal ions into the solution.

The design of the electrochemical reactor is also crucial for optimizing the process. Key design considerations include the electrode geometry and arrangement, the distance between the anode and cathode, and the hydrodynamics of the system. Flow-through reactors are often preferred for continuous treatment applications as they provide better mass transport of the dye molecules to the anode surface. An undivided cell configuration is commonly used for simplicity, although divided cells with a membrane separating the anolyte and catholyte can be employed to prevent undesirable side reactions at the cathode.

Parametric Optimization of Electrochemical Oxidation Processes for Acid Violet Dyes

To maximize the efficiency and cost-effectiveness of the electrochemical treatment of this compound, it is essential to optimize the key operational parameters. The degradation rate and mineralization efficiency are significantly influenced by several factors:

Applied Current Density: The current density determines the rate of generation of hydroxyl radicals at the anode. A higher current density generally leads to a faster degradation rate. However, excessively high current densities can reduce the current efficiency due to increased side reactions like oxygen evolution and can also lead to higher energy consumption.

Initial pH: The pH of the solution can affect the surface chemistry of the anode, the form of the reactive oxygen species, and the structure of the dye molecule itself. The optimal pH for electrochemical oxidation depends on the specific anode material and the target pollutant.

Supporting Electrolyte: An electrolyte, such as Na2SO4 or NaCl, is added to the solution to increase its conductivity. In the case of NaCl, the electrochemical generation of active chlorine species (e.g., Cl2, HOCl, ClO-) can contribute to the indirect oxidation of the dye. The concentration of the electrolyte needs to be optimized to ensure sufficient conductivity without excessive consumption of the anode or generation of undesirable byproducts.

Initial Dye Concentration: The initial concentration of the dye affects the mass transport of the pollutant to the electrode surface. At high concentrations, the process may become limited by the rate of mass transport.

The interplay of these parameters is complex, and their optimization is crucial for developing an efficient and economically viable electrochemical treatment process for this compound.

Synergistic Effects in Combined Electrochemical and Photochemical Systems for Dye Degradation

Specific studies detailing the synergistic effects of combined electrochemical and photochemical systems for the degradation of this compound could not be located in the provided search results. Research on similar advanced oxidation processes (AOPs) has been conducted for other dyes, like C.I. Acid Violet 1, where a combined approach increased the dye conversion effectiveness based on Total Organic Carbon (TOC). researchgate.net However, these findings cannot be directly attributed to this compound without specific experimental validation.

Analysis of Mineralization Efficiency and Degradation Products

Information regarding the mineralization efficiency and the specific degradation products resulting from the advanced oxidation of this compound is not present in the search results. While studies on other dyes, such as C.I. Acid Violet 7, have identified mineralization pathways leading to the formation of carboxylic acids like oxalic, oxamic, citric, and maleic acid before complete conversion to carbon dioxide, similar analyses for this compound are not available. scispace.comresearchgate.net The identification of degradation intermediates is crucial for assessing the detoxification efficacy of a treatment process, but this data is currently lacking for this compound.

Advanced Analytical Methodologies for C.i. Acid Violet Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental in the study of C.I. Acid Violet 15, enabling the separation of the dye from complex matrices and the quantification of its concentration.

High-Performance Liquid Chromatography (HPLC) for Dye Purity and Degradation Monitoring

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of acid dyes and tracking their degradation. innovareacademics.in For acid dyes similar to this compound, reverse-phase HPLC (RP-HPLC) is often employed. sielc.com A typical setup might use a C18 column with a gradient elution system. The mobile phase often consists of a mixture of acetonitrile (B52724) and water, adjusted to an acidic pH (e.g., 2.5-3.0) with an acid like trifluoroacetic or phosphoric acid. sielc.com

Detection is commonly performed using a UV-Vis or a photodiode array (PDA) detector set at the dye's maximum absorbance wavelength (λmax), which for many violet dyes is in the range of 520–570 nm. europa.eu This method allows for the separation of the main dye component from impurities, such as unsulfonated intermediates or isomers, which is critical for quality control. europa.eu Purity levels are often determined by comparing the area of the main peak to the total area of all peaks in the chromatogram. europa.eu

In degradation studies, HPLC is used to monitor the decrease in the concentration of the parent dye molecule over time. innovareacademics.in As the dye degrades, the primary peak in the chromatogram diminishes, and new peaks corresponding to degradation products may appear. researchgate.net This allows for the calculation of degradation efficiency and the study of reaction kinetics.

Table 1: Typical HPLC Parameters for Acid Dye Analysis

| Parameter | Typical Setting | Source(s) |

|---|---|---|

| Column | C18, Newcrom R1 | sielc.com |

| Mobile Phase | Acetonitrile and water with an acidifier (e.g., phosphoric acid) | sielc.com |

| Elution | Gradient | scribd.com |

| pH | 2.5 - 3.0 | |

| Detector | UV-Vis or Photodiode Array (PDA) |

| Detection Wavelength | 520 - 570 nm | europa.eu |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Degradation Product Identification

When this compound undergoes degradation, particularly through advanced oxidation processes, it can break down into smaller, more volatile organic compounds (VOCs). preprints.org Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for separating and identifying these volatile products. mdpi.comtandfonline.com

Prior to analysis, the degradation products, which may include polar compounds like alcohols and amines, often require a derivatization step to increase their volatility, making them suitable for GC analysis. preprints.org The sample is then introduced into the GC, where the compounds are separated based on their boiling points and interaction with the stationary phase. The separated components then enter the mass spectrometer, which provides detailed mass spectra. By comparing these spectra to established libraries (e.g., NIST), the individual volatile degradation products can be identified. tandfonline.com This information is crucial for elucidating the degradation pathway of the dye. Common degradation products identified from complex dyes can include aromatic amines, organic acids, and aldehydes. osti.gov

Spectroscopic Methods for Molecular Characterization of Acid Violet Dyes

Spectroscopic techniques provide valuable information about the molecular structure of this compound and are instrumental in monitoring its concentration and changes during chemical processes.

UV-Visible Spectrophotometry for Concentration and Decolorization Monitoring

UV-Visible spectrophotometry is a straightforward and widely used method for quantifying the concentration of this compound in aqueous solutions and monitoring its decolorization. nih.gov The technique is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. sci-hub.se

To determine the concentration, a calibration curve is first established by measuring the absorbance of a series of standard solutions of known concentrations at the dye's maximum absorbance wavelength (λmax). mvpsvktcollege.ac.in For violet dyes, this peak is typically in the visible region of the spectrum. ajol.infodergipark.org.tr The absorbance of an unknown sample can then be measured, and its concentration determined from the calibration curve. mvpsvktcollege.ac.in

In decolorization studies, UV-Vis spectrophotometry is used to track the decrease in absorbance at the λmax over time. A reduction in the intensity of this peak signifies the breakdown of the dye's chromophore and thus, the loss of color. dergipark.org.tr The disappearance of the main absorption peaks and the potential appearance of new peaks can indicate whether the removal mechanism is due to biodegradation or biosorption. nih.gov

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in the this compound molecule. scienceworldjournal.org An infrared spectrum is obtained by passing infrared radiation through a sample and measuring which wavelengths are absorbed. scienceworldjournal.org These absorptions correspond to the vibrational frequencies of the chemical bonds within the molecule.

The resulting FTIR spectrum serves as a molecular "fingerprint." For an acid dye like this compound, characteristic peaks would be expected for groups such as S=O and C-N bonds, as well as aromatic C=C stretching. scienceworldjournal.org In degradation studies, FTIR can be used to analyze changes in the dye's structure. The disappearance of characteristic peaks of the parent dye and the appearance of new peaks (e.g., for hydroxyl or carboxyl groups) can confirm the breakdown of the molecule and help identify the resulting products. eeer.orgd-nb.info

Table 2: Key Functional Groups and Corresponding FTIR Regions for Acid Dyes

| Functional Group | Typical Wavenumber Range (cm⁻¹) | Source(s) |

|---|---|---|

| -OH and –NH stretching | 3400 - 3309 | scienceworldjournal.org |

| -C=O stretching | 1643 - 1604 | scienceworldjournal.org |

| -N=N- stretching (Azo group) | 1458 - 1411 | scienceworldjournal.org |

| -C-N stretching | 1382 - 1049 | scienceworldjournal.org |

| –S=O stretching (Sulfonate group) | 1141 - 1010 | scienceworldjournal.org |

| -C-Cl stretching | 925 - 56 | scienceworldjournal.org |

Microscopic and Surface Science Techniques

Microscopic and surface science techniques are primarily used to study the morphology of materials that have interacted with this compound, such as adsorbents used in wastewater treatment.

Scanning Electron Microscopy (SEM) is frequently used to visualize the surface morphology of an adsorbent before and after dye adsorption. bohrium.comsemanticscholar.org SEM images can reveal changes in the surface texture, such as the filling of pores, which indicates that the dye has been successfully adsorbed onto the material's surface. bohrium.comresearchgate.net For instance, studies on silica (B1680970) surfaces have used SEM to observe the uniformity of the surface after the adsorption of C.I. Acid Violet 1. instras.comemerald.com Similarly, the morphology of various materials treated with acid violet dyes has been analyzed to understand the adsorption process. bohrium.com

Atomic Force Microscopy (AFM) can also be employed to investigate the surface of adsorbents, providing detailed information on surface roughness and other topographical features before and after dye interaction. kashanu.ac.ir These techniques are crucial for understanding the mechanisms of dye removal from effluents and for developing more effective adsorbent materials.

Table 3: Chemical Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | Not available |

| Acetonitrile | 6342 |

| Phosphoric acid | 1004 |

| Trifluoroacetic acid | 6422 |

| C.I. Acid Violet 1 | 61408 |

| C.I. Acid Red 18 | 6093225 |

| Silica | 6329988 |

| Nitric acid | 944 |

Computational Chemistry and Modeling in Acid Violet Dye Studies

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become powerful tools for investigating the electronic structure and reactivity of dye molecules like C.I. Acid Violet. These computational methods can predict reaction mechanisms, elucidate the influence of molecular structure on adsorption efficiency, and rationalize experimental observations.

For instance, DFT calculations have been used to study the reactivity of Crystal Violet and Malachite Green, affirming that Malachite Green molecules are more reactive and have a greater capacity to adsorb onto activated carbon surfaces compared to Crystal Violet. researchgate.netjetjournal.org In a study of Acid Violet 3, a water-soluble azo dye, DFT calculations at the CAM-B3LYP/6-311++G(d,p)/PCM(water) level of theory were used to optimize the geometries of different protonated and deprotonated states. acs.org These calculations helped to understand the impact of pH on the dye's electronic structure and photoswitching capabilities. acs.org The study also showed that protonation of the azo bond leads to an N-N single bond, which affects the electronic transitions of the molecule. acs.org

Furthermore, time-dependent DFT (TD-DFT) has been employed to predict the UV-Vis absorption spectra of violet dyes and their degradation products, which can help in identifying intermediates and understanding degradation pathways. acs.org Such calculations are valuable for rationalizing the antioxidant properties and reaction mechanisms of related compounds like hydrazones, which have been studied using DFT at the B3LYP/6-311++(d,p) level of theory. mdpi.com

The table below highlights some applications of quantum chemical calculations in the study of violet dyes and related compounds.

| Compound | Computational Method | Key Findings |

| Acid Violet 3 | CAM-B3LYP/6-311++G(d,p)/PCM(water) | Elucidation of the impact of protonation state on electronic structure and photoswitching. acs.org |

| Crystal Violet | DFT (B3LYP/PWC/DND) | Comparison of reactivity and adsorption capacity with Malachite Green. researchgate.netjetjournal.org |

| Hydrazones | DFT (B3LYP/6-311++(d,p)) | Rationalization of antioxidant properties and reaction mechanisms. mdpi.com |

| 4-nitropicolinic and 4-methoxypicolinic acid | DFT (B3LYP/6-31G*) | Calculation of electronic properties and NMR chemical shifts. academicjournals.org |

Predictive modeling plays a crucial role in assessing the environmental fate and transport of dyes like C.I. Acid Violet. These models use the physicochemical properties of the compound to estimate its distribution and persistence in various environmental compartments, such as water, soil, and air.

Models like the EPI Suite™ are often used to predict properties like water solubility, vapor pressure, and partition coefficients, which are essential inputs for environmental fate models. epa.govepa.gov For instance, in the risk evaluation of C.I. Pigment Violet 29, EPI Suite™ was used to predict its physical and chemical properties and environmental fate. epa.govepa.gov

However, the applicability of these models has limitations. The accuracy of the predictions depends heavily on the quality of the input data and the assumptions made by the model. For complex molecules like dyes, where experimental data may be scarce, the predictions can have significant uncertainty. Furthermore, these models may not fully capture the complexities of real-world environmental systems, such as the effects of microbial degradation, photodegradation, and interactions with other pollutants.

Recent advancements in predictive modeling include the use of Artificial Neural Networks (ANNs) and other machine learning techniques. mdpi.com These data-driven approaches can learn complex relationships from experimental data and have shown promise in predicting the adsorption capacities of different materials for dyes under various conditions. mdpi.com By analyzing the structural properties of materials, ANNs can even aid in the design of new and more effective adsorbents. mdpi.com However, the development of robust predictive models for the environmental fate of this compound is still an area of active research, and there is a need for more high-quality experimental data to validate and improve these models. The lack of specific information on this compound in the search results regarding its environmental fate modeling highlights a gap in the current literature.

Interactions of C.i. Acid Violet Compounds with Biological Systems in Research Contexts Excluding Toxicology and Clinical Data

In Vitro Studies on Cellular Interactions and Uptake Mechanisms

Detailed in vitro studies focusing specifically on the cellular interactions and uptake mechanisms of C.I. Acid Violet 15 are not described in the available scientific literature. General research into cell-dye interactions indicates that such processes can be complex, often involving initial electrostatic attraction followed by binding. wikipedia.org The uptake of dyes can be visualized through various microscopy techniques after cells are treated and incubated with the staining agent. However, specific experimental data, including uptake efficiency, intracellular localization, or the molecular pathways involved in the cellular processing of this compound, have not been reported.

Enzymatic Activity and Biocatalytic Applications of Acid Violet Dyes in Research

There is no available research in the reviewed literature concerning the enzymatic degradation or biocatalytic applications specifically involving this compound. Research in this field tends to focus on other dyes, including different acid violet variants or more common azo dyes. For example, studies have explored the degradation of C.I. Acid Violet 7 using laccase enzymes and the role of azoreductase in breaking down other synthetic dyes. These studies often characterize enzyme kinetics, optimal pH and temperature conditions, and the identity of degradation byproducts, but equivalent data for this compound is not present in the surveyed literature.

Interactions with Biological Macromolecules and Biomaterials in Experimental Systems

Specific experimental studies detailing the interactions of this compound with biological macromolecules such as proteins (e.g., serum albumin) or nucleic acids (DNA, RNA) are absent from the available literature. Staining processes fundamentally rely on the interaction between a dye and biological macromolecules. wikipedia.org These interactions are typically governed by a combination of forces, including ionic bonding, hydrogen bonding, and hydrophobic interactions. wikipedia.org Computational methods like molecular docking are sometimes used to predict the binding modes and affinities between dyes and macromolecules, as has been demonstrated for certain genotoxic azo dyes with DNA. However, no such specific binding studies or quantitative data (e.g., binding constants, thermodynamic parameters) have been published for this compound.

Research Applications as Staining Agents in Microscopy and Analytical Techniques

This compound is described as a dye that is soluble in both water and ethanol, producing a violet color. chem960.com While its properties suggest potential use as a biological stain, specific research applications in microscopy or other analytical techniques are not detailed in the surveyed scientific papers. Histological staining relies on the ability of a dye to bind to and impart color to specific cellular or tissue components. Dyes from the triarylmethane class, which includes this compound, are commonly used in histology; for instance, Crystal Violet is a key component in Gram staining. Other acid dyes, such as Acid Fuchsin and Acid Violet 17, are used in various trichrome staining methods to visualize connective tissues and proteins. Despite the prevalence of related compounds in these fields, documented examples of this compound being used in a specific, published research protocol for microscopy or as an analytical reagent are not available.

Concluding Remarks and Future Research Perspectives on C.i. Acid Violet Dyes

Identification of Key Research Gaps in Acid Violet Chemistry and Environmental Science

Significant research gaps remain in the understanding of Acid Violet dyes. A key area needing further investigation is the detailed mechanistic pathways of their degradation, both biotic and abiotic. benchchem.com There is a need for more comprehensive toxicological data, not only for the parent dye compounds but also for their various degradation intermediates, which can sometimes be more toxic than the original molecule. benchchem.com Furthermore, the photophysical properties and the impact of environmental factors like pH on the stability and transformation of many specific Acid Violet dyes are not fully explored. nih.gov

Emerging Technologies for Sustainable Management of Acid Violet Contamination

The management of dye pollution is evolving with the development of more sustainable and efficient technologies. Emerging technologies focus on combining different methods to enhance removal efficiency. For example, sono-assisted adsorption uses ultrasound to increase the surface area and adsorption capacity of adsorbents. eeer.org Nano-bioremediation, which uses nanomaterials to enhance biological degradation processes, is another promising field. nih.gov Advanced oxidation processes continue to evolve, with research into more efficient catalysts and the use of renewable energy sources like solar light for photo-Fenton and photocatalytic systems. researchgate.netresearchgate.net Membrane filtration techniques, such as nanofiltration and reverse osmosis, are also being refined for effective color removal from industrial effluents. researchgate.net

Interdisciplinary Research Needs for Comprehensive Understanding of Acid Violet Compounds

A holistic understanding of Acid Violet dyes requires an interdisciplinary approach. Collaboration between chemists, environmental scientists, toxicologists, and engineers is crucial. Chemical research is needed to synthesize more environmentally benign dyes and to understand their fundamental properties. nih.gov Environmental science and toxicology are essential for assessing the fate, transport, and ecological risks of these compounds and their by-products. researchgate.net Engineering expertise is required to design and optimize cost-effective and scalable remediation technologies. researchgate.net Furthermore, the development of advanced in-situ analytical methods for real-time monitoring of dye contamination and degradation would bridge a critical gap between laboratory research and practical environmental management. ojp.gov

Q & A

Q. How should researchers validate analytical methods for trace-level detection of the dye in environmental samples?

- Methodological Answer : Perform spike-and-recovery experiments with matrices (e.g., river water, soil extracts) to calculate limits of detection (LOD) and quantification (LOQ). Validate against certified reference materials (CRMs) and include inter-laboratory comparisons. Report uncertainties using the ISO/GUM framework .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.